3-bromo-1-chloroisoquinoline
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Overview
Description
3-Bromo-1-chloroisoquinoline is a halogenated heterocyclic compound with the molecular formula C₉H₅BrClN It is a derivative of isoquinoline, which is a fusion product of a benzene ring and a pyridine nucleus
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-1-chloroisoquinoline can be synthesized through several methods. One common method involves the bromination of isoquinoline derivatives. For example, isoquinoline can be brominated by heating its hydrochloride with bromine in nitrobenzene, resulting in the formation of 3-bromoisoquinoline . This intermediate can then be chlorinated to produce this compound.
Another method involves the use of phosphoryl halides. Isoquinolin-1(2H)-ones can be converted into 1-haloisoquinolines using phosphoryl halides or a combination of phosphoryl halides and phosphorus pentahalides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and chlorination reactions under controlled conditions. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-chloroisoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form isoquinolin-1(2H)-ones or reduction to form dihydroisoquinolines.
Coupling Reactions: It can participate in coupling reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted isoquinolines depending on the nucleophile used.
Oxidation Reactions: Major products include isoquinolin-1(2H)-ones.
Reduction Reactions: Products include dihydroisoquinolines.
Scientific Research Applications
3-Bromo-1-chloroisoquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-bromo-1-chloroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-1-chloroisoquinoline: Similar in structure but with the bromine atom at the 7-position instead of the 3-position.
4-Chloro-6-methylquinoline: A related compound with a methyl group and chlorine atom on a quinoline ring.
3-Bromo-2-iodoquinoline: Another halogenated isoquinoline derivative with bromine and iodine atoms.
Uniqueness
3-Bromo-1-chloroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its combination of bromine and chlorine atoms on the isoquinoline ring makes it a valuable intermediate in the synthesis of diverse heterocyclic compounds.
Properties
CAS No. |
630422-00-3 |
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Molecular Formula |
C9H5BrClN |
Molecular Weight |
242.50 g/mol |
IUPAC Name |
3-bromo-1-chloroisoquinoline |
InChI |
InChI=1S/C9H5BrClN/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-5H |
InChI Key |
UWSLQXIVJUYAIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2Cl)Br |
Purity |
95 |
Origin of Product |
United States |
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